molecular formula C12H12N4O4 B2471989 N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide CAS No. 924871-49-8

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2471989
CAS No.: 924871-49-8
M. Wt: 276.252
InChI Key: AYPGUCNVJZZMRT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide ( 938007-34-2) is a high-purity chemical compound for research applications. This molecule features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The 1,3,4-oxadiazole pharmacophore is extensively researched for its potential to interact with various enzymes and biological targets, making it a valuable scaffold for developing novel therapeutic agents . The compound also incorporates a benzo[d][1,3]dioxole moiety, a functional group present in compounds with documented activity in biochemical research, including areas such as angiogenesis inhibition and plant hormone receptor agonism . The primary research applications of this compound are in pharmaceutical development and biochemical research. It serves as a key intermediate for synthesizing more complex molecules and is a candidate for screening in assays targeting cancer, neurological disorders, and other diseases. Its mechanism of action is likely target-specific, but 1,3,4-oxadiazole derivatives have been reported to exhibit effects through mechanisms such as enzyme inhibition (e.g., thymidylate synthase, HDAC) and interference with various signaling pathways . Researchers value this compound for its potential to help elucidate new biological mechanisms and as a starting point for structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPGUCNVJZZMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step involves the coupling of the oxadiazole ring with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Aminoethyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

C12H12N4O4\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4

It features a unique structure that includes an oxadiazole ring fused with a benzo[d][1,3]dioxole moiety. This structural composition is significant for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study synthesized various 2,5-disubstituted-1,3,4-oxadiazole derivatives and tested them against bacterial strains. The results indicated that certain compounds displayed antibacterial activity comparable to standard antibiotics . The presence of the benzo[d][1,3]dioxole moiety enhances the antimicrobial efficacy due to its ability to interact with microbial targets.

Antioxidant Properties

Oxadiazole derivatives have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases . The incorporation of the benzo[d][1,3]dioxole structure is believed to contribute to this activity through electron donation mechanisms.

Anticancer Potential

Several studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide were screened against various cancer cell lines. Results indicated significant cytotoxic effects on glioblastoma cells and other cancer types . The mechanism of action is thought to involve apoptosis induction and DNA damage in cancer cells.

Anti-Diabetic Activity

Recent investigations have highlighted the anti-diabetic potential of oxadiazole derivatives. In vivo studies using Drosophila melanogaster models showed that certain compounds effectively lowered glucose levels, indicating their role in managing diabetes . This suggests a pathway for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Antimicrobial Screening

A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and subjected to antimicrobial screening against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as alternative treatments for bacterial infections .

Case Study 2: Anticancer Efficacy

In a study assessing the anticancer effects of various oxadiazole derivatives on the LN229 glioblastoma cell line, specific compounds demonstrated high levels of cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics. Further analysis revealed that these compounds induced apoptosis through caspase activation pathways .

Case Study 3: Anti-Diabetic Effects

An experimental model involving genetically modified Drosophila melanogaster was utilized to assess the anti-diabetic activity of synthesized oxadiazoles. Compounds were shown to reduce hyperglycemia effectively while increasing insulin sensitivity markers in treated flies .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide: Lacks the aminoethyl group.

    N-(2-aminoethyl)-1,3,4-oxadiazole-2-carboxamide: Lacks the benzo[d][1,3]dioxol-5-yl group.

    N-(2-aminoethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide: Contains a phenyl group instead of the benzo[d][1,3]dioxol-5-yl group.

Uniqueness

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of both the aminoethyl and benzo[d][1,3]dioxol-5-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by the oxadiazole ring which is known for various biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various oxadiazole derivatives, including this compound. The following sections summarize key findings from recent research.

  • Inhibition of Cell Proliferation : Research indicates that this compound exhibits potent inhibition against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at specific phases (G1 or G2/M), thereby inhibiting further proliferation .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)1.18 ± 0.14Apoptosis induction
HCT116 (Colon)0.67Cell cycle arrest
PC3 (Prostate)0.80Inhibition of proliferation

Study Findings

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity using the National Cancer Institute's protocols. Among these, this compound was noted for its promising activity against multiple cancer types with a significant reduction in cell viability observed at concentrations as low as 10 µM .

Q & A

Q. Example Comparison :

CompoundStructural FeaturesBiological ActivitySource
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamideOxadiazole, ethylamino, dioxoleUnder investigation
5-Amino-thiadiazole derivativesThiadiazole core, variable substituentsAntimicrobial
Dioxoloisoquinolinone derivativesDioxole fused with isoquinolineEnzyme inhibition

Advanced: How can reaction conditions be optimized to resolve low yields in the final coupling step?

Methodological Answer:
Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst screening : Use HOBt/DMAP to enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature control : Gradual warming (25°C → 50°C) prevents side reactions .
  • Real-time monitoring : TLC or HPLC tracks intermediate consumption and product formation .

Case Study : Microwave-assisted synthesis increased yields from 45% to 72% for analogous thiadiazole derivatives .

Advanced: What experimental approaches are used to investigate the compound's interaction with biological targets?

Methodological Answer:

  • In vitro binding assays :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity to enzymes/receptors (e.g., kinases or GPCRs) .
    • Fluorescence quenching : Monitor interactions with DNA or proteins via changes in emission spectra .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, referencing crystallographic data of target proteins (e.g., COX-2) .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing dioxole with furan) to assess pharmacophore requirements .

Key Finding : Thiadiazole derivatives with similar scaffolds showed IC₅₀ values <10 µM against cancer cell lines, suggesting potential for structure-activity optimization .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across assays) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Repeat assays in triplicate using independent synthetic batches .
  • Purity validation : Ensure >95% purity via HPLC and elemental analysis .
  • Orthogonal assays : Confirm activity using complementary methods (e.g., cell viability vs. enzymatic inhibition) .
  • Meta-analysis : Compare results with structurally similar compounds in literature to identify trends .

Example : A 2023 study reported conflicting cytotoxicity data for a thiadiazole analog, resolved by identifying residual DMF in the sample as a confounding factor .

Advanced: What computational methods support the prediction of pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Tools like SwissADME estimate parameters:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
    • Metabolic stability : Cytochrome P450 interaction profiles .
  • Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • DFT calculations : Optimize geometry and electron distribution to explain reactivity or binding .

Data Insight : Predicted LogP of 2.1 suggests moderate solubility, aligning with experimental solubility in DMSO >10 mM .

Advanced: How to design stability studies for long-term storage of the compound?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Use HPLC-MS to detect decomposition products (e.g., hydrolysis of the oxadiazole ring) .
  • Storage conditions : Lyophilization and storage under argon at -20°C prevent oxidation and moisture uptake .

Stability Data : Analogous carboxamide derivatives retained >90% purity after 6 months at -20°C .

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